N-methyl-N-(oxan-4-yl)sulfamoyl chloride
Overview
Description
N-methyl-N-(oxan-4-yl)sulfamoyl chloride: is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 g/mol . It is a sulfamoyl chloride derivative, characterized by the presence of a sulfamoyl group attached to an oxane ring and a methyl group. This compound is typically used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-(oxan-4-yl)sulfamoyl chloride typically involves the reaction of oxane derivatives with sulfamoyl chloride in the presence of a base. The reaction conditions often include low temperatures and anhydrous solvents to prevent hydrolysis of the sulfamoyl chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-methyl-N-(oxan-4-yl)sulfamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include N-methyl-N-(oxan-4-yl)sulfonamides, ethers, or thioethers.
Hydrolysis Products: The primary products of hydrolysis are N-methyl-N-(oxan-4-yl)sulfonamide and hydrochloric acid.
Scientific Research Applications
N-methyl-N-(oxan-4-yl)sulfamoyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-N-(oxan-4-yl)sulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substitution products. This reactivity is exploited in synthetic chemistry to introduce sulfonamide groups into target molecules .
Comparison with Similar Compounds
N-methyl-N-(oxan-4-yl)sulfonamide: A hydrolysis product of N-methyl-N-(oxan-4-yl)sulfamoyl chloride.
N-methyl-N-(oxan-4-yl)thioether: A substitution product formed with thiol nucleophiles.
N-methyl-N-(oxan-4-yl)ether: A substitution product formed with alcohol nucleophiles.
Uniqueness: this compound is unique due to its high reactivity and versatility in forming various substitution products. Its ability to introduce sulfonamide groups into molecules makes it valuable in synthetic chemistry and pharmaceutical research .
Biological Activity
N-methyl-N-(oxan-4-yl)sulfamoyl chloride is a chemical compound characterized by its sulfamoyl chloride functional group, which imparts significant reactivity in biological systems. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₂ClNO₃S
- Molecular Weight : 213.68 g/mol
The compound features a methyl group attached to the nitrogen of the sulfamoyl group and an oxane ring, contributing to its unique chemical properties and reactivity. Its structure allows it to act as a sulfamoylating agent, which can modify various biomolecules such as proteins and nucleic acids.
The biological activity of this compound is primarily linked to its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for:
- Sulfamoylation : The modification of proteins and nucleic acids, potentially influencing their structure and function.
- Medicinal Chemistry : Its application in developing new compounds with biological activity.
However, detailed studies on the specific mechanisms of action in biological systems remain limited. Current literature suggests that while the compound shows promise as a tool in medicinal chemistry, further research is necessary to elucidate its precise biological interactions.
Applications in Research
This compound has been investigated for various applications:
- Synthesis of Derivatives : It serves as a building block for synthesizing more complex organic molecules.
- Antimicrobial and Anticancer Research : Preliminary studies indicate potential antimicrobial and anticancer activities, although specific findings are still under investigation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various sulfonamide derivatives related to this compound. For instance:
- Cytotoxicity Assessment : Compounds were tested against several human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (NCI-H1975). Results indicated that certain derivatives exhibited enhanced cytotoxicity under hypoxic conditions, suggesting a potential therapeutic application in cancer treatment .
Interaction Studies
Interaction studies have focused on how this compound influences biological pathways through its reactivity with proteins and nucleic acids. These studies are critical for understanding the compound's potential role in drug development.
Summary of Findings
Aspect | Details |
---|---|
Chemical Structure | C₆H₁₂ClNO₃S; contains sulfamoyl chloride functional group |
Biological Activity | Acts as a sulfamoylating agent; modifies proteins/nucleic acids |
Applications | Medicinal chemistry, potential antimicrobial and anticancer research |
Cytotoxicity Studies | Tested against multiple cancer cell lines; some derivatives show enhanced activity under hypoxia |
Research Gaps | Limited understanding of specific mechanisms of action |
Properties
IUPAC Name |
N-methyl-N-(oxan-4-yl)sulfamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO3S/c1-8(12(7,9)10)6-2-4-11-5-3-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWBGYONISXJSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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